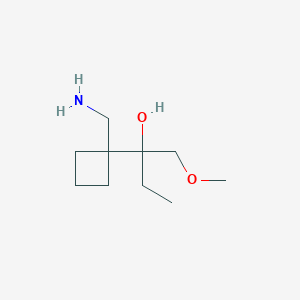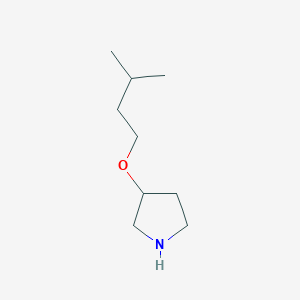
3-(Isopentyloxy)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopentyloxypyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with an isopentyloxy group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The addition of an isopentyloxy group enhances the compound’s lipophilicity and potentially its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopentyloxypyrrolidine typically involves the reaction of pyrrolidine with isopentyl alcohol under acidic or basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with isopentyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-isopentyloxypyrrolidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as palladium or nickel can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-Isopentyloxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopentyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Isopentyloxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-isopentyloxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s lipophilicity allows it to easily penetrate cell membranes, where it can bind to its target and exert its effects. The exact pathways involved depend on the specific biological activity being studied, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: The parent compound, which lacks the isopentyloxy group.
3-Methylpyrrolidine: A similar compound with a methyl group instead of an isopentyloxy group.
3-Isopropoxypyrrolidine: A compound with an isopropoxy group instead of an isopentyloxy group.
Uniqueness
3-Isopentyloxypyrrolidine is unique due to the presence of the isopentyloxy group, which enhances its lipophilicity and potentially its biological activity. This makes it a valuable compound for research in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
3-(3-methylbutoxy)pyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)4-6-11-9-3-5-10-7-9/h8-10H,3-7H2,1-2H3 |
Clave InChI |
RPPGMZVKEWPDGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


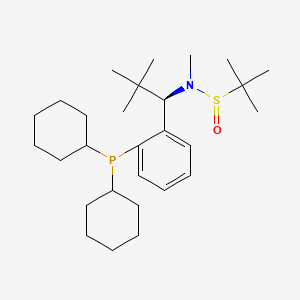
![6-Oxabicyclo[3.2.1]octan-2-ylmethanamine](/img/structure/B13640648.png)


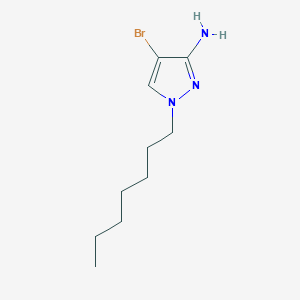

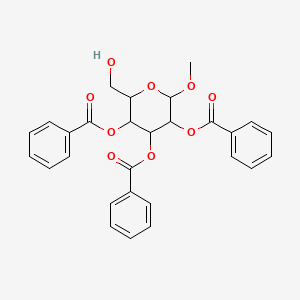
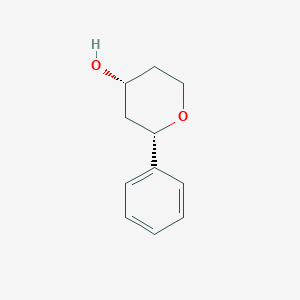


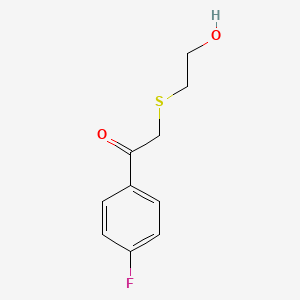
![6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13640720.png)
